molecular formula C7H6ClNO2 B3258008 3-Chloro-2-hydroxybenzamide CAS No. 29956-84-1

3-Chloro-2-hydroxybenzamide

Cat. No. B3258008
CAS RN: 29956-84-1
M. Wt: 171.58 g/mol
InChI Key: SNMUYHVTHLCYQT-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxybenzamide is a chemical compound with the formula C7H6ClNO2 . It is commonly used in scientific experiments due to its unique physical and chemical properties.


Synthesis Analysis

The synthesis of benzamides, which includes this compound, can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H6ClNO2/c8-5-3-1-2-4 (6 (5)10)7 (9)11/h1-3,10H, (H2,9,11) . The molecular weight of this compound is 171.58 .

It is stored at room temperature . The differential scanning calorimetry results of a similar compound, a pharmaceutical cocrystal of salicylic acid and salicylamide, showed the characteristic of the endothermic sharp peak of the solidus temperature at 108 °C .

Scientific Research Applications

Anticancer Research

  • Cancer Treatment Optimization : A study by Tang et al. (2017) focused on optimizing niclosamide derivatives, including 5-chloro-2-hydroxybenzamide, for developing potential anticancer agents. These derivatives showed significant cytotoxicity against various human cancer cells, suggesting their potential in cancer treatment (Tang et al., 2017).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Mahesh et al. (2015) synthesized new 2-amino-N-hydroxybenzamide derivatives, which demonstrated notable antibacterial and antifungal activities. This indicates the potential of these compounds in treating infections (Mahesh et al., 2015).
  • Bactericidal Activity Against MRSA : Zadrazilova et al. (2015) assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides for their bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited potent bactericidal activity, highlighting their potential in combating resistant bacterial strains (Zadrazilova et al., 2015).

Safety and Hazards

The safety information for 3-Chloro-2-hydroxybenzamide includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

While specific future directions for 3-Chloro-2-hydroxybenzamide are not mentioned in the available resources, there is ongoing research into the structure-activity relationships of similar compounds, such as niclosamide, against Gram-negative bacteria . This suggests potential future directions in the development of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-hydroxybenzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit significant cytotoxicity against HL-60 cells . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

In cellular contexts, this compound has been found to influence cell function in various ways. For example, it has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the type of cell and the specific cellular processes involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms can vary depending on the biochemical and cellular context.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary depending on the specific cellular context. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

3-chloro-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMUYHVTHLCYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29956-84-1
Record name 3-chloro-2-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-2-hydroxybenzoic acid (335 mg, 1.94 mmol), DIPEA (2.98 mL, 17.08 mmol), HATU (849 mg, 2.232 mmol) was dissolved in DMF (1.94 mL)/THF (7.77 mL). The reaction was stirred for 15 min, then ammonium chloride (457 mg, 8.54 mmol) was added. The reaction mixture was stirred at room temperature overnight. The volatiles were evaporated under reduced pressure. The residue was diluted with saturated 1N HCl (20 mL) and extracted with EtOAc (3×5 mL). The combined organic fractions were washed with water (30 mL), sat. NaHCO3 (20 mL), brine (20 mL), dried over MgSO4 and evaporated under reduced pressure. The resulting residue was purified by Combiflash™ chromatography (SiO2, 12 g, elution with 10-70% EtOAc/hexanes over 40 min) to afford the title compound as solid.
Quantity
335 mg
Type
reactant
Reaction Step One
Name
Quantity
2.98 mL
Type
reactant
Reaction Step One
Name
Quantity
849 mg
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.94 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.77 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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